
Octatriaconta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octatriaconta-1,3-diene: is a hydrocarbon compound characterized by the presence of two double bonds at the first and third positions of a 38-carbon chain. This compound belongs to the class of dienes, which are known for their unique reactivity and stereochemical properties due to the presence of multiple double bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octatriaconta-1,3-diene can be achieved through various methods, including:
Wittig Olefination: This method involves the reaction of an aldehyde with a phosphonium ylide to form the desired diene.
Cross-Coupling Reactions: These reactions involve the coupling of two different organic molecules to form a diene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as cobalt catalysts, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octatriaconta-1,3-diene can undergo oxidation reactions to form various oxygenated products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, aldehydes, or carboxylic acids, while reduction typically produces alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octatriaconta-1,3-diene serves as a valuable building block in organic synthesis, enabling the construction of complex molecules through reactions like cycloaddition and polymerization .
Biology and Medicine: Research has shown that dienes, including this compound, can exhibit biological activity and are used in the development of pharmaceuticals and bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as enhanced stability and reactivity .
Wirkmechanismus
The mechanism of action of Octatriaconta-1,3-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as addition reactions, where the double bonds react with electrophiles or nucleophiles . The stability of the resulting intermediates, such as allylic carbocations, plays a crucial role in determining the reaction pathway and products .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple diene with four carbon atoms and two double bonds at the first and third positions.
1,3-Hexadiene: A six-carbon diene with similar reactivity and properties.
1,3-Octadiene: An eight-carbon diene with extended carbon chain length.
Uniqueness: Octatriaconta-1,3-diene is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter dienes.
Eigenschaften
CAS-Nummer |
90216-89-0 |
|---|---|
Molekularformel |
C38H74 |
Molekulargewicht |
531.0 g/mol |
IUPAC-Name |
octatriaconta-1,3-diene |
InChI |
InChI=1S/C38H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-38H2,2H3 |
InChI-Schlüssel |
CRLXNQXDRFTYNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
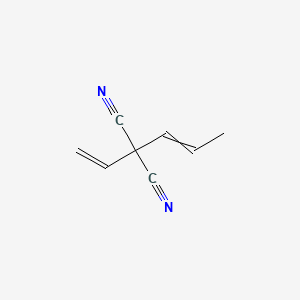
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
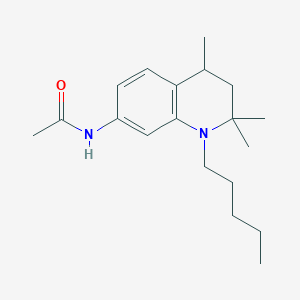
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)
![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
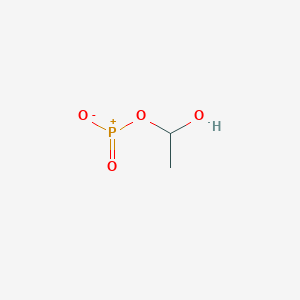
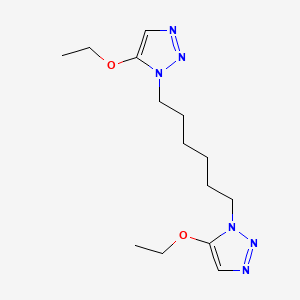
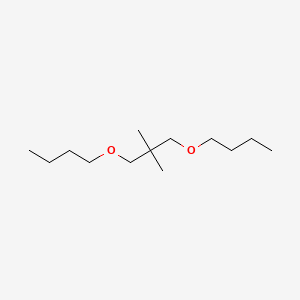
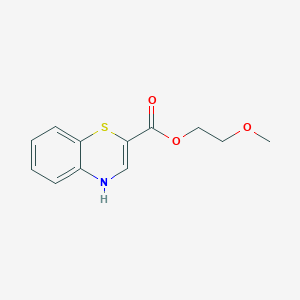
![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)
